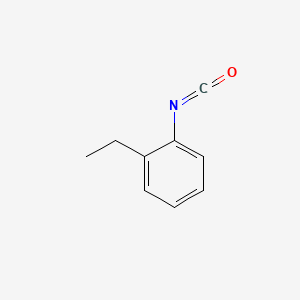
2-Ethylphenyl isocyanate
Übersicht
Beschreibung
2-Ethylphenyl isocyanate is a laboratory chemical with the CAS number 40411-25-4 . It is also known by the synonym 1-Ethyl-2-isocyanatobenzene . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The molecular formula of 2-Ethylphenyl isocyanate is C9H9NO . Its molecular weight is 147.17 . The IUPAC name for this compound is 1-ethyl-2-isocyanatobenzene .
Chemical Reactions Analysis
Isocyanates, including 2-Ethylphenyl isocyanate, can undergo a variety of reactions. One notable reaction is with water, which can occur across both the N-C and C-O bonds of the isocyanate to form carbamate or imidic acid .
Wissenschaftliche Forschungsanwendungen
-
Polymer Chemistry
- Isocyanates, including 2-Ethylphenyl isocyanate, are crucial in the production of polyurethane-based materials . These materials have a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
- The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
- The sensitivity of isocyanates towards moisture is a significant industrial problem. To overcome this, work has focused on the development of isocyanate-free polyurethane formulations or through the use of blocked or masked isocyanates .
-
Bio-based Isocyanate Production
- Environmental concerns about fossil-based isocyanates have led to investigations on their green counterparts .
- This field focuses on the production of isocyanate compounds directly from biomass .
- Various methods applied in the synthesis of bio-derived isocyanates are discussed .
- The elimination of phosgene is seen as a key to the production of green polyurethanes .
-
Blocked Isocyanates
- Blocked isocyanates are a type of isocyanate where the isocyanate group is protected, or “blocked”, by a compound that can be removed under certain conditions .
- This technology is used to overcome the sensitivity of isocyanates towards moisture, which is a significant industrial problem .
- The blocked isocyanate can be stored and handled safely, and the isocyanate group can be released when needed by applying heat or a catalyst .
- This has applications in coatings, adhesives, and sealants where a latent curing system is required .
-
Pharmaceutical Research
-
Analytical Techniques
- Blocked isocyanates are used in various analytical techniques .
- The review highlights the importance of matching the analytical technique to the application of the blocked isocyanate, with differences in material state and experimental parameters having a great impact on the deblocking temperature reported .
- X-ray photoelectron spectroscopy (XPS) is one of the newly applied techniques for the determination of deblocking temperature .
-
Material Science
- Isocyanates, including 2-Ethylphenyl isocyanate, are used in the production of various materials .
- These materials have a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
- The basic synthesis of these materials involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
Safety And Hazards
2-Ethylphenyl isocyanate is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-ethyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342640 | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl isocyanate | |
CAS RN |
40411-25-4 | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


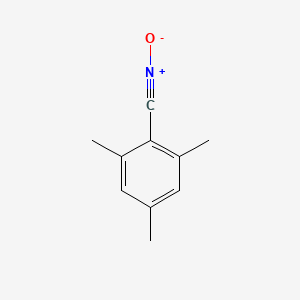
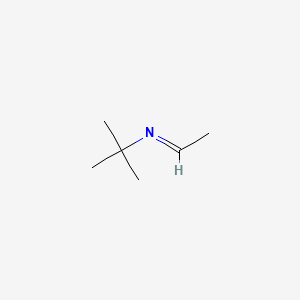
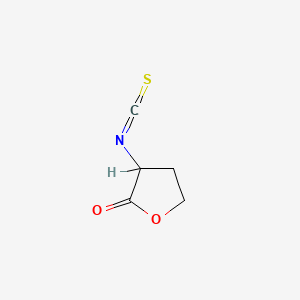
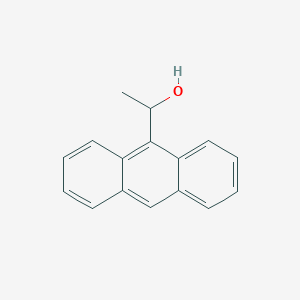

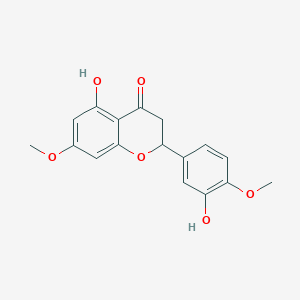
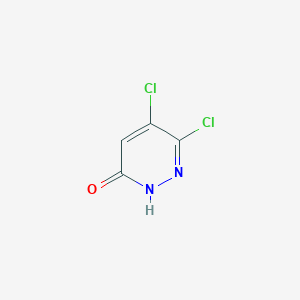
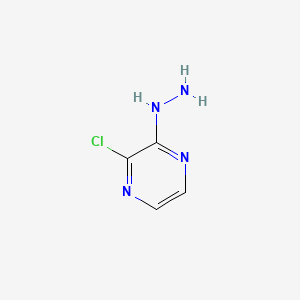
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
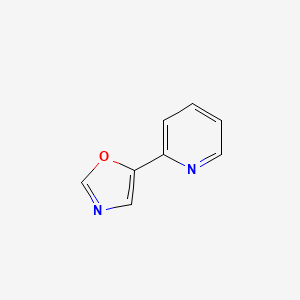
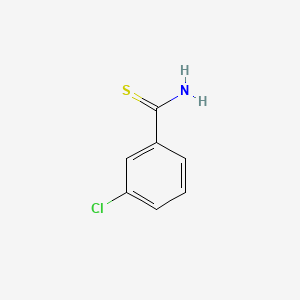
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)
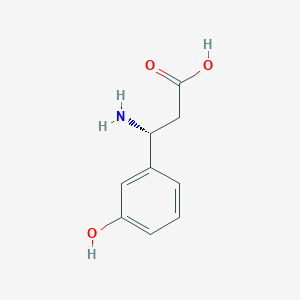
![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)